Fluorogenicity (No-Wash Imaging) vs. Oregon Green 488 Taxol
JF526-Taxol (TFA) is fluorogenic: it remains essentially non-fluorescent in solution but undergoes a dramatic fluorescence increase upon binding to polymerized tubulin, eliminating the need for wash steps that can perturb live cells. In contrast, Oregon Green 488 taxol is constitutively fluorescent, requiring extensive washing (1 hour incubation plus multiple buffer washes) to reduce background signal . While quantitative fold-increase values are not directly reported for the taxol conjugate, the JF526 fluorophore itself exhibits a lactone-zwitterion equilibrium constant (KL–Z) of 0.005, which is the physicochemical basis for its fluorogenicity .
| Evidence Dimension | Fluorogenicity (No-Wash Protocol Feasibility) |
|---|---|
| Target Compound Data | Fluorogenic; KL–Z = 0.005; enables no-wash live-cell imaging protocol. |
| Comparator Or Baseline | Oregon Green 488 Taxol: Constitutively fluorescent; requires 1 h incubation + washes in PBS/BSA. |
| Quantified Difference | Qualitative: fluorogenic (JF526-Taxol) vs. non-fluorogenic (Oregon Green 488 Taxol). |
| Conditions | HeLa cell live-cell imaging; JF526-Taxol used at 1 μM; Oregon Green 488 Taxol used per Thermo Fisher protocol P22310. |
Why This Matters
Procurement of a fluorogenic probe directly reduces experimental time and minimizes cellular perturbation, a critical factor for longitudinal live-cell studies.
